molecular formula C12H20FNO4 B11856916 Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate

Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate

Cat. No.: B11856916
M. Wt: 261.29 g/mol
InChI Key: HXIXVACPUCDUBU-UHFFFAOYSA-N
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Description

Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate is a compound that features a tert-butoxycarbonyl (Boc) protected amino group, a fluorine atom, and a cyclobutane ring. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is of interest in various fields of research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions or other ring-forming reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (TEA) or pyridine.

    Esterification: The carboxylic acid group is esterified using ethanol and a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution, OsO4 in the presence of a co-oxidant.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted cyclobutane derivatives.

Scientific Research Applications

Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate involves its reactivity due to the presence of the Boc-protected amino group and the fluorine atom. The Boc group can be removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The fluorine atom can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 1-(Boc-amino)-3-chlorocyclobutanecarboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Ethyl 1-(Boc-amino)-3-bromocyclobutanecarboxylate: Similar structure but with a bromine atom instead of fluorine.

    Ethyl 1-(Boc-amino)-3-iodocyclobutanecarboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in Ethyl 1-(Boc-amino)-3-fluorocyclobutanecarboxylate makes it unique compared to its halogenated analogs. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity and interactions with biological molecules, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H20FNO4

Molecular Weight

261.29 g/mol

IUPAC Name

ethyl 3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

InChI

InChI=1S/C12H20FNO4/c1-5-17-9(15)12(6-8(13)7-12)14-10(16)18-11(2,3)4/h8H,5-7H2,1-4H3,(H,14,16)

InChI Key

HXIXVACPUCDUBU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C1)F)NC(=O)OC(C)(C)C

Origin of Product

United States

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